molecular formula C35H34O7 B12575859 methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate CAS No. 191106-49-7

methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate

Cat. No.: B12575859
CAS No.: 191106-49-7
M. Wt: 566.6 g/mol
InChI Key: OMIPCBYDIKKOKJ-ICUIMKRYSA-N
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Description

Methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by coupling reactions, esterification, and purification steps. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would require large-scale reactors, precise control of reaction conditions, and efficient purification techniques. Techniques such as chromatography and crystallization are often employed to isolate and purify the final product. The scalability of the synthesis process is crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert certain functional groups to alcohols or alkanes.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate
  • Methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate

Uniqueness

Methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

CAS No.

191106-49-7

Molecular Formula

C35H34O7

Molecular Weight

566.6 g/mol

IUPAC Name

methyl (1S,2S)-1-(1,3-benzodioxol-5-yl)-3-(4-methoxy-2-phenylmethoxyphenyl)-5-propoxy-2,3-dihydro-1H-indene-2-carboxylate

InChI

InChI=1S/C35H34O7/c1-4-16-39-25-12-13-26-28(18-25)33(27-14-11-24(37-2)19-30(27)40-20-22-8-6-5-7-9-22)34(35(36)38-3)32(26)23-10-15-29-31(17-23)42-21-41-29/h5-15,17-19,32-34H,4,16,20-21H2,1-3H3/t32-,33?,34-/m0/s1

InChI Key

OMIPCBYDIKKOKJ-ICUIMKRYSA-N

Isomeric SMILES

CCCOC1=CC2=C(C=C1)[C@@H]([C@@H](C2C3=C(C=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)OC)C5=CC6=C(C=C5)OCO6

Canonical SMILES

CCCOC1=CC2=C(C=C1)C(C(C2C3=C(C=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)OC)C5=CC6=C(C=C5)OCO6

Origin of Product

United States

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